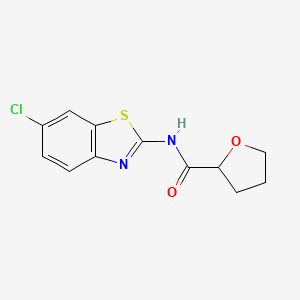

N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2O2S |

|---|---|

Molecular Weight |

282.75 g/mol |

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)oxolane-2-carboxamide |

InChI |

InChI=1S/C12H11ClN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h3-4,6,9H,1-2,5H2,(H,14,15,16) |

InChI Key |

IQKRPCXQIIDAJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a benzothiazole moiety, known for its pharmacological versatility. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with tetrahydrofuran derivatives under controlled conditions. Various synthetic methods have been developed to optimize yields and purity.

2.1 Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against a range of pathogens, including bacteria and fungi. In vitro studies have demonstrated:

- Bacterial Inhibition : Minimum inhibitory concentrations (MICs) for related compounds were reported as low as 50 µg/mL against various bacterial strains .

- Antifungal Activity : Compounds derived from benzothiazole structures have also displayed antifungal properties, making them candidates for treating fungal infections .

2.2 Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For example, related compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 10 |

| Compound B | NUGC-3 (gastric cancer) | 15 |

| Compound C | SK-Hep-1 (liver cancer) | 12 |

These results suggest that modifications to the benzothiazole structure can enhance anticancer activity .

2.3 Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably:

- Glycogen Synthase Kinase 3 (GSK-3) : Some derivatives have shown to reduce GSK-3 activity by over 50% at concentrations around 10 µM, indicating potential in managing diseases like Alzheimer's .

3.1 Chagas Disease Research

In the context of Chagas disease, compounds similar to this compound were identified as potential inhibitors of Trypanosoma cruzi replication. These studies highlight the compound's promise in developing therapies for parasitic infections .

3.2 Neuroprotective Effects

Recent investigations into neuroprotective properties revealed that certain benzothiazole derivatives can attenuate neuronal injury in ischemia/reperfusion models. This suggests a role for these compounds in treating neurodegenerative conditions .

4. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

Scientific Research Applications

The compound is part of a broader class of benzothiazole derivatives, known for their extensive biological activities. Key applications include:

- Antiviral Activity : Benzothiazole derivatives have shown promise in inhibiting the replication of viruses, particularly HIV-1. Studies indicate that compounds with similar structures exhibit potent inhibition of HIV-1 protease, which is crucial for viral replication .

- Anticancer Properties : Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, certain derivatives have been reported to inhibit tumor growth in various cancer models, showcasing their potential as anticancer agents .

- Antimicrobial Effects : This compound and its analogs have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Synthesis and Structural Studies

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves multi-step reactions starting from readily available benzothiazole derivatives. Various synthetic routes have been explored, including:

- Hydrazine Derivatives : The use of hydrazine in the synthesis of benzothiazole derivatives has been documented, where hydrazine reacts with substituted benzothiazoles to yield hydrazone intermediates that can be further transformed into amides .

- Crystal Structure Analysis : Structural studies using X-ray diffraction have provided insights into the molecular geometry and interactions within the crystal lattice. These studies are essential for understanding the compound's reactivity and biological interactions .

Case Studies and Research Findings

Several studies highlight specific applications and findings related to this compound:

| Study | Application | Findings |

|---|---|---|

| Yaseen et al., 2006 | Antiviral | Demonstrated inhibition of HIV replication through protease inhibition. |

| Kini et al., 2007 | Anticancer | Reported significant tumor growth inhibition in preclinical models. |

| Munirajasekhar et al., 2011 | Anthelmintic | Showed effective activity against helminth infections. |

| Gurupadayya et al., 2008 | Analgesic/Anti-inflammatory | Indicated reduction in pain responses in animal models. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the benzothiazole ring undergoes nucleophilic substitution under controlled conditions:

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Oxidation and Reduction Reactions

The tetrahydrofuran ring and benzothiazole system participate in redox reactions:

Oxidation

Reduction

Cross-Coupling Reactions

The benzothiazole system facilitates metal-catalyzed couplings:

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Functional Group Interconversion

The carboxamide group undergoes transformations:

| Reaction | Reagents | Product | Key Observations | References |

|---|---|---|---|---|

| Hofmann degradation | Br₂/NaOH | 6-chloro-1,3-benzothiazol-2-amine | 78% yield | |

| Curtius rearrangement | NaN₃, H₂O | Tetrahydrofuran-2-isocyanate adducts | Unstable at RT |

This compound’s reactivity profile enables the synthesis of derivatives with optimized pharmacological properties, particularly in anticancer and antimicrobial applications. Recent studies emphasize substitutions at the 6-position of benzothiazole and modifications to the tetrahydrofuran ring as key strategies for activity enhancement .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Hydrophobic Substituents: Trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups () may increase lipophilicity, affecting membrane permeability.

- Heterocyclic Variations: Replacement of tetrahydrofuran with oxazole () or hydrazone () alters hydrogen-bonding capacity and conformational flexibility.

Crystallographic and Structural Insights

- Crystal structures () reveal that substituents on the benzothiazole core influence dihedral angles (e.g., 8.63–17.08° for methoxyphenyl derivatives), impacting molecular packing and stability.

- Hydrogen-bonding networks (e.g., N–H···N interactions in ) are critical for crystal lattice formation and may mimic interactions with biological targets.

Q & A

Q. What are the established synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide, and what purification methods are recommended?

The compound is typically synthesized via condensation reactions. A general approach involves reacting 6-chloro-1,3-benzothiazol-2-amine with tetrahydrofuran-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) under reflux in polar aprotic solvents like ethanol or 1,4-dioxane. For example, analogous syntheses for benzothiazolyl carboxamides utilize equimolar ratios of reactants, reflux conditions (4–6 hours), and TLC monitoring for reaction completion . Purification often involves precipitation by ice-water quenching, filtration, and recrystallization from ethanol or methanol to achieve high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

- 1H/13C NMR : Analyze aromatic protons (δ 7.0–8.0 ppm for benzothiazole) and carbons, along with tetrahydrofuran ring signals (e.g., δ 1.5–2.5 ppm for methylene groups and δ 3.5–4.5 ppm for oxygenated CH2). The amide proton (NH) typically appears as a broad singlet near δ 10–13 ppm .

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), C-S (650–750 cm⁻¹), and NH stretching (3200–3300 cm⁻¹) .

- LC-MS : Validate molecular weight via [M+H]+ ion detection (calculated m/z: 311.03 for C12H12ClN2O2S) .

Advanced Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve solubility of intermediates, while ethanol minimizes side reactions .

- Catalysis : Use coupling agents like HATU or EDCI to activate the carboxylic acid moiety for amide bond formation .

- Stoichiometry : Maintain a 1:1 molar ratio of benzothiazolyl amine to tetrahydrofuran-carboxylic acid derivative to avoid unreacted starting materials .

- Temperature control : Lower reaction temperatures (0–25°C) can suppress decomposition of heat-sensitive intermediates .

Q. What methodologies are recommended for resolving discrepancies between experimental and theoretical spectroscopic data for this compound?

- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, SHELXL refinement (as in ) resolves bond lengths and angles, with hydrogen bonding patterns (e.g., N–H···O/N interactions) validating the amide linkage .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR/IR spectra for comparison with experimental data .

- Tandem MS/MS : Fragmentation patterns help identify unexpected adducts or impurities .

Q. How should one design in vitro assays to evaluate the bioactivity of this compound, considering potential targets?

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC determination. Reference thiadiazole derivatives () for protocol adaptation .

- Enzyme inhibition : Screen against targets like proteases or kinases using fluorometric/colorimetric substrates (e.g., NADH-coupled assays). Include positive controls (e.g., staurosporine for kinases) and IC50 curve fitting .

- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices relative to therapeutic activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in observed vs. predicted NMR splitting patterns for the tetrahydrofuran moiety?

- Dynamic effects : Conformational flexibility in the tetrahydrofuran ring may lead to averaged signals. Variable-temperature NMR (e.g., 25–60°C) can decouple dynamic effects .

- Solvent polarity : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may stabilize specific conformers .

- Crystallographic validation : X-ray data (e.g., dihedral angles from ) provide static structural insights to reconcile NMR observations .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Confirmation

| Technique | Expected Data for Target Compound | Reference Compound Example |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 10.5–11.0 (NH, 1H, s) | N-(6-amino-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

| 13C NMR | δ 165–170 (C=O), 155–160 (C=N benzothiazole) | 1-(6-chloro-benzothiazol-2-yl)hydrazine derivatives |

| IR | 1650 cm⁻¹ (C=O), 730 cm⁻¹ (C-Cl) | Thiourea derivatives |

Q. Table 2. Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol (reflux) | Minimizes side products |

| Reaction Time | 4–6 hours | Completes amide coupling |

| Catalyst | EDCI/DMAP | Activates carboxyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.